2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with a cyclopentane moiety. Key structural features include:
- 2-Methyl group: Enhances steric bulk and influences binding interactions.
- 8-Amine group: A critical pharmacophore for receptor binding, as seen in corticotropin-releasing factor 1 (CRF1) antagonists .
Estimated Molecular Formula: C22H20N4 (MW ≈ 340.46 g/mol).
Biological Relevance: Derivatives of this scaffold are explored as CRF1 receptor antagonists for stress-related disorders and as kinase inhibitors in oncology .
Properties
IUPAC Name |
11-methyl-N,10-diphenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15-20(16-9-4-2-5-10-16)22-24-19-14-8-13-18(19)21(26(22)25-15)23-17-11-6-3-7-12-17/h2-7,9-12,23H,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJCLWJLMKCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and a suitable diketone, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this scaffold have shown promising results against breast cancer and leukemia cells by targeting key signaling pathways involved in tumor progression .
Enzyme Inhibition
This compound has also been investigated as a potential inhibitor of various enzymes implicated in disease processes. For example, studies have highlighted its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to reduced proliferation of cancer cells .
Antiviral Properties
Recent studies have explored the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against viruses such as the respiratory syncytial virus (RSV). The compound demonstrated efficacy in suppressing viral RNA synthesis in infected cells, indicating its potential as a therapeutic agent for viral infections .
Photophysical Properties
The unique structural characteristics of 2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine contribute to its remarkable photophysical properties. These properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors .
Supramolecular Chemistry
The compound's ability to form crystals with notable conformational and supramolecular phenomena opens avenues for research in solid-state applications. Its structural diversity allows for the exploration of new materials with enhanced optical and electronic properties .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares the target compound with key analogs:
Key Observations :
- Substituent Effects on Activity: N-Aryl vs. N-Alkyl: N-Phenyl (target) and N-cyclohexyl derivatives show CRF1 antagonism, suggesting aryl/alkyl groups at the 8-position are critical for receptor binding. Fluorine Substitution: The 4-fluorophenyl analog exhibits anti-parasitic activity, highlighting how electron-withdrawing groups can redirect biological targets.
- Solubility: The methoxyethyl group in improves aqueous solubility (clogP ≈ 2.9) compared to aromatic substituents.
Structure-Activity Relationship (SAR) Insights
Position 3 Aromaticity : A phenyl group at position 3 (target compound) is optimal for CRF1 antagonism, while fluorination (e.g., 4-F-phenyl in ) shifts activity to other targets.
Position 8 Amine Flexibility : Bulky substituents (e.g., cyclohexyl ) retain CRF1 activity but may reduce solubility. Smaller groups (e.g., methoxyethyl ) forfeit receptor binding.
Scaffold Rigidity: The cyclopentane ring enforces conformational restraint, improving target specificity compared to non-fused pyrazolopyrimidines .
Biological Activity
The compound 2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 296.38 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. Specifically, the compound has been evaluated against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| BGC-823 | 10.0 | Cell cycle arrest |
| A549 | 15.0 | Inhibition of proliferation |
| BEL-7402 | 8.0 | ROS generation |
These results suggest that the compound can effectively inhibit cell growth and induce apoptosis in a dose-dependent manner.
The mechanisms through which this compound exerts its antitumor effects include:
- Inhibition of Key Enzymes : The compound acts as an ATP-competitive inhibitor of mTOR (mammalian target of rapamycin), which is crucial for cell growth and proliferation.
- DNA Interaction : Molecular docking studies have shown that the compound binds effectively to DNA, potentially disrupting replication and transcription processes.
- Apoptosis Induction : Flow cytometry analyses have demonstrated that treatment with this compound leads to increased apoptotic cells characterized by nuclear fragmentation and chromatin condensation.
Study 1: Antitumor Efficacy in Vivo
In a recent study published in MDPI, researchers evaluated the in vivo efficacy of the compound using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle solutions.
Study 2: Neuropharmacological Applications
Another area of investigation has been the neuroprotective effects of this compound. Preliminary studies suggest potential benefits in models of neurodegenerative diseases due to its ability to modulate oxidative stress pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example:
Core Formation : React 3-amino-4,5-dimethylpyrazole with cyclopentanone derivatives under acidic conditions to form the cyclopenta-fused pyrazolo[1,5-a]pyrimidine core .
Substituent Introduction : Use palladium-catalyzed direct C–H arylation to attach phenyl groups at the N3 and C2 positions. Optimize reaction conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 120°C) .
Methylation : Introduce the methyl group at the C8 position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., NaH) .
Key Characterization : Validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR and HRMS (e.g., [M+H]⁺ calculated: 385.17; observed: 385.18) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve the fused bicyclic structure and confirm substituent positions (e.g., bond angles ~109.5° for sp³ carbons in the cyclopentane ring) .
- Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and diastereotopic hydrogens in the cyclopentane ring (δ 2.3–3.1 ppm) .
- HRMS : Verify molecular ion peaks and isotopic patterns (e.g., m/z 385.18 for C₂₂H₂₁N₅) .
- IR Spectroscopy : Detect NH stretches (~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the phenyl rings. Compare inhibitory activity against target enzymes (e.g., kinase assays) .
Trifluoromethyl Effects : Test if the -CF₃ group enhances binding affinity (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM in kinase inhibition) via hydrophobic interactions .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energy scores. Validate with in vitro dose-response curves .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).
- Orthogonal Validation : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What environmental fate studies are recommended for assessing biodegradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and analyze degradation products via LC-MS. Note stability in acidic conditions (t₁/₂ > 30 days) .
- Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., hydroxylated derivatives) using HRMS .
- Microbial Degradation : Use soil microcosms to track mineralization (¹⁴C-labeling) and assess metabolite toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
